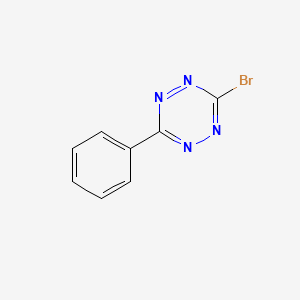

3-Bromo-6-phenyl-1,2,4,5-tetrazine

説明

Contextualization of 1,2,4,5-Tetrazines in Contemporary Organic Synthesis

1,2,4,5-tetrazines, often referred to as s-tetrazines, represent a significant class of nitrogen-rich heterocyclic compounds that have become indispensable tools in modern organic synthesis. Their prominence stems from their unique electronic structure, which renders them highly reactive in inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.govresearchgate.net This particular type of cycloaddition, especially with strained dienophiles like trans-cyclooctenes, proceeds with exceptionally high reaction rates, often several orders of magnitude faster than other bioorthogonal reactions. illinois.edu

This rapid and selective reactivity forms the basis of their widespread use in "click chemistry," a concept that emphasizes modular, efficient, and specific chemical transformations. nih.gov A key advantage of tetrazine-based click chemistry is its bioorthogonality; these reactions can proceed within complex biological environments, such as in living cells and organisms, without interfering with native biochemical processes. nih.govillinois.edunih.gov This has enabled remarkable advancements in chemical biology, including the labeling and imaging of biomolecules, tracking cellular components, and developing diagnostic tools. nih.govresearchgate.netillinois.edunih.gov Beyond bioorthogonal applications, 1,2,4,5-tetrazines are versatile building blocks for synthesizing other nitrogen-containing heterocycles and have found utility in materials science for creating functional polymers and energetic materials. mdpi.com

Significance of Halogenated Tetrazine Scaffolds

The introduction of a halogen atom, such as bromine, onto the 1,2,4,5-tetrazine (B1199680) ring profoundly influences its chemical properties and expands its synthetic versatility. Halogenated tetrazines, including 3-bromo-6-phenyl-1,2,4,5-tetrazine, are generally more reactive in iEDDA reactions than their non-halogenated analogs. The electron-withdrawing nature of the halogen atom further depletes the electron density of the tetrazine ring, which in turn lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation accelerates the cycloaddition with electron-rich dienophiles.

Moreover, the halogen substituent serves as a versatile functional handle for subsequent chemical modifications. It can be readily displaced by various nucleophiles or participate in a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This synthetic flexibility allows for the facile introduction of a wide array of substituents at that position, enabling the fine-tuning of the tetrazine's steric and electronic properties. This capability is crucial for designing novel fluorescent probes, advanced materials, and complex molecular architectures. Monosubstituted s-tetrazines, such as the 3-bromo-1,2,4,5-tetrazine (B6174517), have become valuable building blocks for a number of applications due to their flexibility for late-stage diversification. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has largely capitalized on its dual functionality: a highly reactive tetrazine core and a synthetically versatile bromo substituent. A primary research focus is its role as a key intermediate in the synthesis of unsymmetrically substituted 1,2,4,5-tetrazines. ub.edunih.govnih.gov These asymmetrical tetrazines are highly sought after for the development of "turn-on" fluorescent probes and other functional molecules where precise control over the substitution pattern is essential.

Another significant avenue of research is its application in bioconjugation and bioorthogonal chemistry. nih.gov The bromo-phenyl-tetrazine scaffold can be incorporated into biomolecules, and the bromine atom can be subsequently displaced to install other functionalities, creating multifunctional biological tools. nih.gov Furthermore, the inherent reactivity of the tetrazine ring is exploited for labeling proteins and other biological targets. nih.gov For instance, 3-bromo-1,2,4,5-tetrazine has been synthesized and utilized for chemoselective protein labeling, which can then undergo click-to-release bioorthogonal reactions. nih.gov This has been demonstrated with the monoclonal antibody Trastuzumab, showcasing its therapeutic potential. nih.gov The compound is also instrumental in the genetic incorporation of unnatural amino acids bearing a tetrazinyl group for site-specific protein modification. nih.gov

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₈H₅BrN₄ |

| Molecular Weight | 237.06 g/mol |

| CAS Number | 35011-53-1 |

| Appearance | Crystalline solid |

| Purity | >96% |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-phenyl-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-8-12-10-7(11-13-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMESVOTUQYIPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanism Studies of 3 Bromo 6 Phenyl 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The 1,2,4,5-tetrazine (B1199680) moiety is a highly electron-deficient diene, making it an exceptional candidate for IEDDA reactions with electron-rich dienophiles. This reaction is a cornerstone of "click chemistry" due to its rapid kinetics, high specificity, and biocompatibility. rsc.org

Kinetics and Mechanistic Pathways with Strained Dienophiles

The IEDDA reaction of 3-bromo-6-phenyl-1,2,4,5-tetrazine with strained dienophiles, such as trans-cyclooctenes (TCOs) and norbornenes, proceeds with exceptionally fast reaction rates. nih.govnih.gov The high reactivity is attributed to the relief of ring strain in the dienophile upon cycloaddition. The mechanism involves a [4+2] cycloaddition to form an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction by extruding dinitrogen gas to yield a stable dihydropyridazine (B8628806) product. This process is essentially irreversible, driving the reaction to completion. The reaction rates can be so fast that they are often measured in terms of second-order rate constants, with some tetrazine-TCO reactions having rate constants up to 22,000 M⁻¹s⁻¹. nih.gov

Influence of Bromine and Phenyl Substituents on IEDDA Reactivity

The substituents on the tetrazine ring play a crucial role in modulating its reactivity. The presence of electron-withdrawing groups on the tetrazine ring generally increases the rate of the IEDDA reaction, while electron-donating groups decrease it. rsc.org

The bromine atom at the 3-position acts as an electron-withdrawing group, enhancing the electron-deficient nature of the tetrazine ring and thus increasing its reactivity in IEDDA cycloadditions.

The phenyl group at the 6-position has a more complex influence. While typically considered electron-withdrawing, its effect on reactivity is not solely governed by frontier molecular orbital (FMO) theory. nih.gov Studies have shown that the phenyl substituent can stabilize the transition state through mesomeric effects, leading to a lower distortion energy required for the reaction to proceed. nih.gov This stabilization can contribute to a higher reactivity compared to tetrazines with alkyl substituents. nih.gov The interplay of these electronic and steric effects allows for the fine-tuning of the tetrazine's reactivity for specific applications. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

The bromine atom on the this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a versatile handle for further functionalization of the tetrazine core.

Scope and Limitations with Various Nucleophiles

A variety of nucleophiles can displace the bromide ion. Research has demonstrated successful SNAr reactions with heteroatom nucleophiles under mild conditions. nih.gov This allows for the introduction of a wide range of functional groups, enabling the synthesis of asymmetrically substituted tetrazines. However, the scope can be limited by the nucleophilicity and basicity of the incoming nucleophile. Strong bases might lead to side reactions or decomposition of the tetrazine ring. The choice of solvent can also significantly influence the reaction outcome. acs.org

Regioselectivity and Electronic Effects in SNAr Transformations

The SNAr reaction on this compound is highly regioselective, occurring specifically at the carbon atom bearing the bromine substituent. The electron-deficient nature of the tetrazine ring facilitates the initial nucleophilic attack. The generally accepted mechanism for SNAr reactions on electron-deficient aromatic systems involves a two-step addition-elimination process. libretexts.org The nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this intermediate. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the tetrazine ring is restored.

The electron-withdrawing phenyl group on the tetrazine ring can further stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction. The regioselectivity is also influenced by the electronic properties of the tetrazine ring itself, which directs the nucleophilic attack to the 3-position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This methodology provides an efficient route for the synthesis of asymmetrically disubstituted tetrazines, which can be challenging to prepare through other methods. rsc.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.org For this compound, this reaction provides a direct route to 3-alkynyl-6-phenyl-1,2,4,5-tetrazines.

Detailed research has demonstrated that this compound can be successfully coupled with various terminal alkynes using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). rsc.orgresearchgate.net The reaction proceeds efficiently, affording a range of alkynyl-tetrazine products. ub.edu These products are valuable intermediates, for instance, in the synthesis of asymmetrically disubstituted alkyltetrazines through subsequent hydrogenation and re-oxidation steps. rsc.orgresearchgate.net

The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the bromo-tetrazine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the final alkynyl-tetrazine product and regenerates the palladium(0) catalyst. libretexts.org

Table 1: Sonogashira Coupling of this compound with Terminal Alkynes Data derived from studies on analogous 3-bromo-tetrazines, illustrating typical conditions and outcomes.

| Alkyne Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | ~49% (for methyl analog) | researchgate.net |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | High | rsc.orgresearchgate.net |

| (Triisopropylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | High | rsc.orgresearchgate.net |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | High | rsc.orgresearchgate.net |

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org This methodology is applicable to this compound for the introduction of various aryl or heteroaryl substituents.

The reaction's success with electron-deficient heterocyclic halides, like bromo-tetrazines, can be challenging. However, studies on the closely related 3-bromo-1,2,4,5-tetrazine (B6174517) have shown that the use of increasingly electron-deficient ferrocene-based ancillary ligands on the palladium catalyst can enable efficient coupling with a variety of boronic acids. researchgate.net The catalytic cycle generally begins with the oxidative addition of the bromo-tetrazine to a Pd(0) complex, which is often considered the rate-determining step. nih.gov This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 3-aryl-6-phenyl-1,2,4,5-tetrazine product. libretexts.org The choice of ligand is critical to facilitate the reductive elimination step from the electron-poor heteroaromatic palladium complex. researchgate.net

The reaction is sensitive to steric effects from the boronic acid coupling partner. nih.gov Electron-rich boronic acids tend to provide excellent yields, while some electron-deficient ones may result in lower product formation. nih.gov

Other Advanced Cross-Coupling Methodologies

Beyond the more common Sonogashira and Suzuki-Miyaura reactions, other cross-coupling methods can be employed to functionalize the tetrazine core. The Liebeskind–Srogl cross-coupling is a notable example. This reaction allows for the coupling of organoboron compounds with thioether-substituted heterocycles, mediated by a copper(I) carboxylate and a palladium catalyst. nih.gov

While this method does not start directly from this compound, it represents an alternative synthetic strategy. A corresponding 3-thioalkyl-6-phenyl-1,2,4,5-tetrazine intermediate could be synthesized and then subjected to Liebeskind–Srogl coupling conditions to introduce aryl, heteroaryl, or vinyl substituents. nih.gov This approach avoids the direct use of bromo-tetrazines and expands the toolkit for creating diverse, unsymmetrically substituted tetrazines. nih.gov

Other Significant Reactivity Patterns (e.g., Oxidation, Reduction)

The 1,2,4,5-tetrazine ring in this compound exhibits distinct reactivity beyond cross-coupling reactions. Its electron-deficient nature governs its behavior in reduction and substitution reactions.

Reduction and Re-oxidation: The alkynyl-tetrazines synthesized via Sonogashira coupling can undergo a sequence of hydrogenation and re-oxidation. rsc.orgresearchgate.net The alkyne moiety can be reduced to an alkane via catalytic hydrogenation (e.g., using H₂, Pd/C). This process often reduces the tetrazine ring to a non-aromatic dihydrotetrazine intermediate. Subsequent re-oxidation, for example with sodium nitrite (B80452) in acidic media or simply through exposure to air, can restore the aromatic tetrazine ring, yielding 3-alkyl-6-phenyl-1,2,4,5-tetrazine. rsc.orgresearchgate.netchemrxiv.org However, attempts to reduce other functional groups on the tetrazine ring, such as esters, with potent reducing agents like lithium aluminium hydride, can lead to the reduction and subsequent decomposition of the tetrazine ring itself. core.ac.uk

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution. Given the strong electron-withdrawing nature of the tetrazine ring, this reaction can proceed under mild conditions with various nucleophiles, including thiols, alcohols, and amines. ub.edunih.govnih.gov This reactivity provides a complementary method to cross-coupling for introducing a wide array of functional groups onto the tetrazine scaffold. ub.edu

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: Although not a reaction of the bromo substituent itself, a key reactivity pattern of the 6-phenyl-1,2,4,5-tetrazine core is its participation in IEDDA reactions. As a highly electron-deficient diene, it reacts rapidly and selectively with electron-rich dienophiles, such as strained alkenes (e.g., trans-cyclooctenes) or alkynes. nih.govrsc.orgnih.gov This "click chemistry" reaction is exceptionally fast and forms the basis of many applications in bioconjugation and materials science. nih.gov

Derivatization and Advanced Functionalization Strategies Utilizing 3 Bromo 6 Phenyl 1,2,4,5 Tetrazine

Synthesis of Asymmetrically Substituted Tetrazines

A primary application of 3-bromo-6-phenyl-1,2,4,5-tetrazine is in the synthesis of asymmetrically substituted 1,2,4,5-tetrazines. The carbon-bromine bond is amenable to several cross-coupling and substitution reactions, providing reliable pathways to introduce new functional groups onto the tetrazine core.

One of the most effective methods for this transformation is the Sonogashira cross-coupling reaction. rsc.org This palladium-catalyzed reaction couples the bromo-tetrazine with terminal alkynes, yielding alkynyl-substituted tetrazines. rsc.org This approach is noted for its efficiency and tolerance of various functional groups on the alkyne partner, allowing for the synthesis of a wide range of asymmetrically disubstituted tetrazines. rsc.orgresearchgate.net These resulting alkynyl tetrazines are stable intermediates that can be further modified, for example, through hydrogenation to create alkyl-substituted tetrazines. rsc.org

Another significant method is nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the tetrazine ring facilitates the displacement of the bromide ion by a variety of nucleophiles. smolecule.comnih.govlibretexts.org This reaction is effective with nucleophiles such as thiols and phenols. nih.gov The reactivity of this compound in SNAr reactions allows for the introduction of diverse functionalities under relatively mild conditions, making it a powerful tool for creating custom tetrazine derivatives. smolecule.com

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Terminal Alkyne Partner | Resulting Asymmetric Tetrazine | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | 3-Phenyl-6-(phenylethynyl)-1,2,4,5-tetrazine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 63% | researchgate.net |

| 1-Ethynyl-4-methylbenzene | 3-Phenyl-6-(p-tolylethynyl)-1,2,4,5-tetrazine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 62% | researchgate.net |

| Propargyl alcohol | 3-(6-Phenyl-1,2,4,5-tetrazin-3-yl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 36% | researchgate.net |

Incorporation into Complex Molecular Architectures

The functional handles installed via the derivatization of this compound enable its incorporation into a variety of complex molecular architectures, including polymers and large supramolecular assemblies. The tetrazine moiety itself is a key component in these systems, often employed for its unique reactivity in post-synthesis modification.

A common strategy involves functionalizing the tetrazine with a polymerizable group, such as a norbornene or vinyl group. This monomer can then be integrated into polymer chains using techniques like ring-opening metathesis polymerization (ROMP) or radical polymerization. The resulting polymers feature tetrazine units appended along the backbone or at the chain ends.

Alternatively, and more frequently, the tetrazine derivative is used to modify existing polymers. A polymer with reactive dienophile side chains (e.g., norbornene or trans-cyclooctene) can be efficiently and selectively functionalized by a tetrazine derivative through the inverse-electron-demand Diels-Alder (IEDDA) reaction. smolecule.com This "click chemistry" approach allows for the precise installation of the phenyl-tetrazine unit onto a pre-formed macromolecular scaffold, conferring new properties to the material. This method is widely used in materials science and bioconjugation to create functional polymers for various applications.

Design of Bifunctional Probes and Building Blocks

This compound is inherently a bifunctional building block. The first point of functionality is the reactive C-Br bond, which can be selectively addressed through cross-coupling or nucleophilic substitution to attach the tetrazine to a molecule of interest (e.g., a peptide, a drug molecule, or a fluorescent dye). smolecule.com

The second functional component is the tetrazine ring itself. The tetrazine core is an exceptional diene for IEDDA reactions, reacting rapidly and specifically with strained alkenes and alkynes (dienophiles), such as trans-cyclooctene (B1233481) (TCO). medchemexpress.com This bioorthogonal reaction forms the basis of its use in chemical biology for labeling proteins and other biomolecules in living systems. smolecule.comnih.gov

This dual reactivity allows for the design of sophisticated bifunctional probes. For instance, the bromo-tetrazine can be linked to a biotin (B1667282) molecule for affinity purification, while the tetrazine ring remains available for an IEDDA reaction with a TCO-modified protein. It also serves as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can function as part of the linker connecting a target-binding ligand and an E3 ligase ligand. medchemexpress.comprecisepeg.com

Development of Novel Linkage Chemistries

The unique reactivity of the tetrazine ring has spurred the development of novel linkage chemistries, primarily centered around the IEDDA reaction. This reaction is prized for its exceptionally fast kinetics, high selectivity, and ability to proceed in aqueous, biological environments without interfering with native biochemical processes. nih.gov

Derivatives of this compound are instrumental in harnessing this reactivity. Once coupled to a molecule of interest, the tetrazine serves as a "handle" for subsequent ligation. A significant advancement in this area is the development of "click-to-release" systems. nih.gov In this strategy, the IEDDA reaction between a tetrazine-conjugated molecule and a dienophile triggers the cleavage of a nearby bond, leading to the controlled release of a payload, such as a drug or a reporter molecule. nih.gov This offers a powerful mechanism for targeted drug delivery and diagnostics, where the release of a therapeutic agent is initiated only upon a specific molecular recognition event. The synthesis of the tetrazine-caged molecules for these applications often starts from precursors like this compound.

Applications of 3 Bromo 6 Phenyl 1,2,4,5 Tetrazine in Advanced Chemical Fields

Role in Bioorthogonal Chemical Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of 3-Bromo-6-phenyl-1,2,4,5-tetrazine makes it a key player in this field, particularly in the inverse electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal ligation.

Bioconjugation and Macromolecular Labeling

This compound serves as an efficient tool for bioconjugation, the process of linking molecules to biomolecules such as proteins. smolecule.com The bromine atom at the 3-position can be readily displaced by nucleophiles, allowing for the attachment of the tetrazine moiety to macromolecules. smolecule.comnih.gov This functionalized biomolecule can then react with a dienophile, such as a strained alkyne or alkene, through an iEDDA reaction, forming a stable conjugate. nih.gov This strategy has been successfully employed for the site-selective labeling of proteins. nih.gov The phenyl group at the 6-position provides a stable platform for these modifications. smolecule.com

A notable application is the labeling of proteins on the cell surface. By metabolically engineering cells to display dienophile-containing sugars on their surface, subsequent treatment with this compound derivatives can specifically label these cells. nih.gov This approach opens avenues for targeted therapies and imaging.

Fluorogenic Sensing and Imaging Probe Development

Modified versions of this compound are utilized in the development of fluorogenic probes for bioimaging. smolecule.com These probes are designed to be non-fluorescent or weakly fluorescent until they react with a specific target via an iEDDA reaction. Upon reaction, a highly fluorescent product is formed, allowing for the visualization of the target within a biological system with a high signal-to-noise ratio. rsc.orgnih.gov

The design of these probes often involves attaching a fluorophore to the tetrazine core. The tetrazine acts as a quencher, suppressing the fluorescence of the attached dye. The iEDDA reaction with a dienophile disrupts this quenching mechanism, leading to a "turn-on" fluorescence signal. rsc.org This strategy has been used to develop probes for live-cell imaging and to monitor dynamic processes in real-time. rsc.orgnih.gov Researchers have successfully created a range of these probes with emissions from the far-red to the near-infrared (NIR) spectrum, which is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. nih.govnih.gov

Click-to-Release Systems

"Click-to-release" systems are a powerful application of tetrazine bioorthogonal chemistry, enabling the controlled release of therapeutic agents or other molecules at a specific site. nih.govnih.gov In this approach, a molecule of interest is "caged" with a dienophile that is linked to a self-immolative linker. The tetrazine, such as a derivative of this compound, acts as a trigger.

The process begins with the iEDDA reaction between the tetrazine and the dienophile-caged molecule. nih.gov This initial cycloaddition forms an unstable intermediate that rapidly undergoes a series of electronic rearrangements, culminating in the release of the caged molecule and the formation of a stable pyridazine (B1198779) product. nih.govnih.gov This strategy has been demonstrated for the targeted release of anticancer drugs, such as doxorubicin, within cancer cells, showcasing its potential for developing highly specific and potent therapies. nih.gov

Utility in Organic Synthesis and Heterocycle Assembly

Beyond its bioorthogonal applications, this compound is a valuable precursor in organic synthesis, particularly for the construction of other nitrogen-containing heterocyclic compounds. smolecule.com

Precursor for Other Nitrogen-Rich Heterocycles

The tetrazine ring is an electron-deficient system, making it susceptible to reactions that can lead to the formation of other heterocyclic structures. The bromine atom on this compound can be substituted by various nucleophiles, leading to a diverse array of 3,6-disubstituted tetrazines. nih.gov

Furthermore, the tetrazine ring itself can participate in cycloaddition reactions that result in the formation of other heterocycles. For instance, the iEDDA reaction of tetrazines with alkynes can yield pyridazines. This reactivity allows chemists to access a wide range of nitrogen-rich scaffolds, which are prevalent in many biologically active molecules and pharmaceutical agents. nih.govnih.gov

Construction of Unnatural Amino Acid Scaffolds

The ability to functionalize this compound through nucleophilic substitution allows for its incorporation into amino acid structures, creating unnatural amino acids (UAAs). ub.edu These tetrazine-containing UAAs can then be incorporated into peptides and proteins.

One approach involves reacting this compound with the side chain of a natural amino acid, such as lysine, to create a new UAA. nih.gov These UAAs serve as bioorthogonal handles that can be selectively targeted with dienophiles for protein labeling and other applications. nih.govx-mol.net The genetic incorporation of such UAAs into proteins allows for precise, site-specific modification of proteins in living cells, a powerful tool for studying protein function and engineering novel protein-based therapeutics. nih.gov

Theoretical and Computational Investigations of 3 Bromo 6 Phenyl 1,2,4,5 Tetrazine

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of 3-Bromo-6-phenyl-1,2,4,5-tetrazine is fundamental to its reactivity, particularly in the context of inverse electron-demand Diels-Alder (IEDDA) reactions. Computational methods, primarily Density Functional Theory (DFT), are employed to analyze its molecular orbitals.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of principal interest. For tetrazines in IEDDA reactions, the key interaction involves the tetrazine's LUMO and the dienophile's HOMO. The energy of the LUMO is a critical determinant of reaction speed; a lower LUMO energy generally corresponds to a faster reaction rate.

In this compound, the electron-withdrawing nature of the bromine atom and the phenyl group, coupled with the intrinsically electron-deficient tetrazine ring, results in a significantly lowered LUMO energy. This makes the compound a highly reactive diene in IEDDA cycloadditions.

However, recent computational studies on substituted tetrazines have revealed that a simple FMO energy analysis can sometimes be insufficient to accurately predict reactivity. nih.govnih.gov While the HOMO-LUMO gap provides a good qualitative picture, other factors such as orbital shapes and the energies of other molecular orbitals (e.g., LUMO+1) also play a role. nih.gov For many aryl-substituted tetrazines, the LUMO+1 orbital, rather than the LUMO, is the primary orbital involved in the cycloaddition. nih.gov

Computational analyses, often using methods like M06-2X/6-311+G(d,p), provide detailed insights into the electronic distribution. rsc.org The presence of the bromine atom is expected to polarize the electron density of the tetrazine ring, influencing the regioselectivity of its reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Tetrazines (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,2,4,5-Tetrazine (B1199680) | -7.5 | -2.5 | 5.0 |

| 3-Phenyl-1,2,4,5-tetrazine | -7.2 | -2.8 | 4.4 |

| This compound | -7.4 | -3.1 | 4.3 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted tetrazines. Actual values may vary depending on the specific computational method and basis set used.

Reaction Pathway Modeling and Energy Profiles

Computational modeling is an invaluable tool for elucidating the mechanisms of reactions involving this compound. DFT calculations can map the potential energy surface for a given reaction, identifying transition states, intermediates, and products.

For the hallmark IEDDA reaction of tetrazines, modeling can determine the activation energy barrier, which is directly related to the reaction rate. nih.gov The reaction of a tetrazine with a dienophile, such as a strained alkene, typically proceeds through a concerted or a highly asynchronous transition state. nih.gov Following the initial cycloaddition, a retro-Diels-Alder reaction occurs, leading to the extrusion of dinitrogen gas (N₂). compchemhighlights.org

In the case of asymmetrically substituted tetrazines like this compound, computational models can predict the regioselectivity of the cycloaddition. The electronic influence of the bromo and phenyl substituents directs the orientation of the incoming dienophile.

Recent advanced models, such as the distortion/interaction model, provide a more detailed picture of reactivity. rsc.org This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. Studies on other tetrazines have shown that high reactivity in monosubstituted tetrazines can be attributed to decreased Pauli repulsion, which leads to a more asynchronous reaction pathway and lower distortion energy. nih.gov

Table 2: Illustrative Calculated Activation Energies for the IEDDA Reaction of this compound with a Dienophile

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Cycloaddition | TS1 | 8-12 |

| N₂ Extrusion | TS2 | < 5 |

Note: These values are representative and intended to illustrate the relative energy barriers. The actual activation energies are highly dependent on the specific dienophile and the computational methodology.

Quantum Chemical Calculations on Reactivity Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.com These parameters are calculated from the electronic structure and offer predictive insights into the chemical behavior of this compound.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A smaller hardness value indicates higher reactivity.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. Tetrazines, being electron-deficient, are strong electrophiles and thus have high electrophilicity indices.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely indicate that the carbon atoms of the tetrazine ring are the primary sites for nucleophilic attack by a dienophile in an IEDDA reaction.

Table 3: Calculated Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Value (Arbitrary Units) | Interpretation |

| Electronegativity (χ) | High | Strong ability to accept electrons |

| Chemical Hardness (η) | Low | High reactivity |

| Electrophilicity Index (ω) | High | Strong electrophilic character |

Note: The values are qualitative and serve to illustrate the expected trends for a highly reactive tetrazine derivative.

Prediction of Novel Reactivity and Functionalization Avenues

Beyond the well-established IEDDA reactions, computational studies can explore and predict new reaction pathways for this compound. The presence of the bromine atom offers a handle for further functionalization, most notably through cross-coupling reactions.

Theoretical modeling can be used to:

Screen potential cross-coupling partners: By calculating the activation barriers for various catalytic cycles (e.g., Sonogashira, Suzuki, or Stille coupling), computational chemistry can identify the most promising reaction conditions and catalysts.

Investigate alternative cycloadditions: While IEDDA reactions are dominant, theoretical studies can explore the feasibility of other pericyclic reactions under different conditions or with unconventional reaction partners.

Design new derivatives: By computationally assessing the electronic and steric effects of adding different substituents at the bromine position, it is possible to design novel tetrazine-based compounds with tailored reactivity, stability, and photophysical properties. For instance, modeling can predict how a new substituent would alter the LUMO energy, thereby fine-tuning its bioorthogonal reactivity. acs.org

These predictive capabilities accelerate the discovery of new applications for this compound and its derivatives, guiding synthetic efforts toward the most promising molecular targets.

Challenges and Future Directions in 3 Bromo 6 Phenyl 1,2,4,5 Tetrazine Research

Advancements in Synthetic Accessibility and Efficiency

A primary challenge in the widespread application of 3-bromo-6-phenyl-1,2,4,5-tetrazine has been its synthesis. Historically, the preparation of asymmetrically substituted tetrazines was a significant limitation. researchgate.netresearchgate.net Recent research has focused on developing more efficient, scalable, and cost-effective synthetic routes.

Exploration of Expanded Reactivity Profiles

While this compound is valued for its role in cycloaddition reactions, a significant challenge is to expand its known reactivity for broader synthetic applications. Research is actively exploring its participation in various cross-coupling and substitution reactions.

The Sonogashira coupling reaction between this compound and terminal alkynes stands out as a highly efficient method for creating new carbon-carbon bonds. researchgate.netresearchgate.netrsc.orgacs.org This palladium-catalyzed reaction provides access to a range of alkynyl-tetrazines, which are crucial intermediates for further derivatization. researchgate.netresearchgate.netub.edu Another key area of reactivity is Nucleophilic Aromatic Substitution (SNAr), where the bromine atom is displaced by various nucleophiles. ub.edusmolecule.com This has been demonstrated with amines, alcohols, and thiols, allowing for the straightforward introduction of diverse functional groups under mild conditions. nih.gov The compound's utility in inverse electron-demand Diels-Alder (iEDDA) reactions is also a major focus, with the phenyl group influencing the kinetics of these "click" reactions compared to other substituents. nih.gov

Integration into Advanced Chemical Technologies

A major future direction is the seamless integration of this compound and its derivatives into sophisticated technologies. This involves leveraging its unique reactivity for applications in chemical biology, materials science, and diagnostics.

In bioconjugation , the compound is a key tool for labeling and tracking biomolecules. smolecule.comprecisepeg.com Its iEDDA reactivity enables rapid and specific "click" reactions essential for protein labeling and live-cell imaging. acs.org The development of fluorogenic probes that change their fluorescence upon reaction is a particularly active area. smolecule.comresearchgate.net In materials science , tetrazines are being explored as components in photo- and electroactive materials and high-energy compounds. researchgate.net There is growing interest in incorporating them into advanced frameworks like Metal-Organic Frameworks (MOFs) and s-tetrazine-bridged aromatic frameworks (TzAF). researchgate.netacs.org Furthermore, a polymer resin functionalized with a derivative of this compound has been shown to have anion exchange properties, demonstrating potential for precious metal recovery. vdoc.pub

Development of Next-Generation Analogues and Derivatives

The development of next-generation analogues of this compound is critical for overcoming the limitations of existing compounds, such as the trade-off between reactivity and stability. acs.org Research is focused on creating new derivatives with fine-tuned electronic and steric properties for enhanced performance in specific applications.

A key strategy involves using the Sonogashira coupling products—alkynyl-tetrazines—as versatile intermediates. researchgate.netacs.orgub.edu These can be converted into other challenging substrates, such as asymmetrically disubstituted alkyl-tetrazines, through a sequence of hydrogenation and re-oxidation. researchgate.netresearchgate.net A significant breakthrough is the development of triazolyl-tetrazines . acs.org Synthesized via a copper-catalyzed click reaction from shelf-stable ethynyl-tetrazine precursors, these analogues exhibit both high reactivity and improved physiological stability. acs.org This novel scaffold has been used to create ¹⁸F-labeled molecular probes for Positron Emission Tomography (PET) imaging. acs.org Another important class of derivatives is tetrazine ethers , formed through the SNAr reaction with phenols like L-tyrosine. nih.govresearchgate.net These compounds are intrinsically fluorescent and can be attached to peptides, acting as detectable handles that lose their fluorescence upon iEDDA cycloaddition. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-6-phenyl-1,2,4,5-tetrazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of 6-phenyl-1,2,4,5-tetrazine using bromine (Br₂) in glacial acetic acid. Key steps include:

- Dissolving the precursor (e.g., 6-phenyl-1,2,4,5-tetrazine) in glacial acetic acid.

- Dropwise addition of Br₂ in acetic acid under ambient conditions.

- Monitoring reaction completion via TLC (1:1 Hexane/EtOAc).

- Extraction with DCM, washing with water, and drying over MgSO₄.

- Yield optimization (84% reported) requires precise stoichiometry and rapid quenching .

- Data Table :

| Precursor | Brominating Agent | Solvent | Yield | Purity (NMR) |

|---|---|---|---|---|

| 6-phenyl-1,2,4,5-tetrazine | Br₂ | Glacial Acetic Acid | 84% | >95% (δ 8.60–8.53 ppm, aromatic H) |

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons appear at δ 8.60–8.53 ppm (meta to bromine), with phenyl carbons at 133.62–128.49 ppm.

- HRMS : Validates molecular formula (C₉H₆BrN₄⁺ requires 249.9745; observed 249.9748).

- IR Spectroscopy : Confirms tetrazine core via C=N stretches (~1587 cm⁻¹) .

- Contradiction Handling : Discrepancies in melting points (e.g., 134°C vs. 166°C for analogs) may arise from polymorphism or impurities; recrystallization in DCM/hexane improves consistency .

Q. What are the primary applications of this compound in chemical biology?

- Methodological Answer : The bromine substituent enables nucleophilic aromatic substitution (SNAr) for:

- Bioconjugation : Reacts with thiols or amines under mild conditions (e.g., 3-[(4-Fluorophenyl)thio] derivatives, 88% yield) .

- Genetic Encoding : Functionalizes non-natural amino acids for site-specific protein labeling .

Advanced Research Questions

Q. How do electronic effects of substituents influence SNAr reactivity in this compound?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at C3. For example, para-methoxy phenyl groups reduce activation energy for SNAr.

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with thiophenols (k₂ ~10⁻³ M⁻¹s⁻¹).

- DFT Calculations : Predict regioselectivity; bromine’s σ-hole interaction stabilizes transition states .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Methodological Answer :

- Safety : Replace Br₂ with N-bromosuccinimide (NBS) to minimize toxic gas release.

- Purification : Use silica gel chromatography (EtOAc/hexane) to isolate crystalline product.

- Stability : Store under argon at –20°C to prevent decomposition (t₁/₂ >6 months) .

Q. How can contradictions in bioorthogonal reactivity data between 3-bromo-6-phenyltetrazine and dienophiles be resolved?

- Methodological Answer :

- Competitive Assays : Compare second-order rate constants (k₂) with strained alkenes (e.g., trans-cyclooctene vs. norbornene).

- Steric Maps : Molecular dynamics simulations identify steric clashes in bulky dienophiles.

- Experimental Validation : Use fluorescence quenching to quantify reaction efficiency in live cells .

Q. What mechanistic insights explain failed SNAr reactions with potassium bromide in early synthetic attempts?

- Methodological Answer :

- Solubility Limitations : KBr’s poor solubility in non-polar solvents (e.g., THF) stalls reactivity.

- Crown Ethers : 18-crown-6 enhances KBr solubility but induces side reactions (e.g., ether cleavage).

- Alternative Reagents : Tetrabutylammonium bromide (TBAB) improves yields but requires anhydrous conditions .

Data Contradiction Analysis

Theoretical Framework Integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。